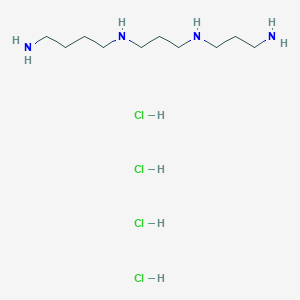

(2R)-Azetidine-2-carbonitrile hemi(oxalic acid)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-Azetidine-2-carbonitrile hemi(oxalic acid) is an organic compound belonging to the class of azetidines. It is a colorless, odorless, and water-soluble solid that is used in various laboratory experiments and research studies. It has a molecular formula of C3H3N3O2 and a molecular weight of 131.07 g/mol. The compound is an important intermediate in the synthesis of many biologically active compounds, such as antimalarials, antivirals, and anti-inflammatory agents. It is also used as a starting material for the synthesis of other compounds, such as chiral auxiliaries, chiral catalysts, and chiral building blocks.

Mecanismo De Acción

Target of Action

The primary target of oxalic acid, a component of the compound, is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in regulating cellular processes such as cell growth, division, migration, and survival.

Mode of Action

Oxalic acid is known to be a strong dicarboxylic acid that occurs in many plants and vegetables . It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid .

Biochemical Pathways

Oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, e.g., nutrient availability, weathering of minerals, or precipitation of metal oxalates . Oxalates are also mentioned among low-molecular-weight compounds involved indirectly in the degradation of the lignocellulose complex by fungi .

Result of Action

The result of the action of oxalic acid is largely dependent on its environment. In the context of pathogenesis by the fungus Sclerotinia sclerotiorum, the secretion of oxalic acid is required . Studies suggest that oxalate aids pathogen compatibility by modulating the oxidative burst of the host plant .

Action Environment

The action of oxalic acid is influenced by environmental factors. For instance, in soil, oxalates are linked to various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . In the context of fungal pathogenesis, the secretion of oxalic acid aids in pathogen compatibility .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of (2R)-azetidine-2-carbonitrile hemi(oxalic acid) is its low cost and availability. The compound is also relatively stable and can be stored for long periods of time. However, the compound is highly hygroscopic and must be stored in a dry environment. In addition, the compound is toxic and should be handled with caution.

Direcciones Futuras

The potential applications of (2R)-azetidine-2-carbonitrile hemi(oxalic acid) are numerous. Future research should focus on exploring the compound's potential as an inhibitor of enzymes, as well as its potential as an anti-inflammatory and antioxidant agent. In addition, further studies should be conducted to investigate the compound's mechanism of action and its potential toxicity. Furthermore, further research should focus on developing new methods of synthesis and purification of the compound. Finally, more research should be conducted to investigate the potential applications of the compound in drug development.

Métodos De Síntesis

The synthesis of (2R)-azetidine-2-carbonitrile hemi(oxalic acid) can be achieved through a two-step process. In the first step, oxalyl chloride is reacted with sodium azide to form an azidotriazolium salt. This salt is then reacted with 2-aminoethanol to form (2R)-azetidine-2-carbonitrile hemi(oxalic acid). The reaction is conducted in aqueous medium, and the desired product is isolated by crystallization. The overall yield of the reaction is approximately 80%.

Aplicaciones Científicas De Investigación

(2R)-azetidine-2-carbonitrile hemi(oxalic acid) has been widely used in the synthesis of many biologically active compounds, such as antimalarials, antivirals, and anti-inflammatory agents. It is also used as a starting material for the synthesis of other compounds, such as chiral auxiliaries, chiral catalysts, and chiral building blocks. In addition, the compound has been used in the synthesis of enantiomerically pure compounds, which are important for drug development.

Propiedades

IUPAC Name |

(2R)-azetidine-2-carbonitrile;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6)/t2*4-;/m11./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODAFZBGMZZKNL-KDAOEQPASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1C#N.C1CN[C@H]1C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)

![t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)

![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)

![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)